molecular formula C12H15BrO B12076239 4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene

4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene

Cat. No.: B12076239
M. Wt: 255.15 g/mol
InChI Key: AYFHFULKIJBBET-UHFFFAOYSA-N
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Description

4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene (CAS: 309947-10-2) is a substituted aromatic compound with the molecular formula C₁₀H₁₁BrO. Its structure features:

  • A bromine substituent at the para (4th) position.
  • An allyloxy (prop-2-en-1-yloxy) group at the ortho (1st) position.
  • An isopropyl (propan-2-yl) group at the meta (2nd) position.

The compound exhibits a predicted density of 1.305 g/cm³ and a boiling point of 277.8±25.0°C, indicative of moderate volatility .

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

4-bromo-2-propan-2-yl-1-prop-2-enoxybenzene

InChI

InChI=1S/C12H15BrO/c1-4-7-14-12-6-5-10(13)8-11(12)9(2)3/h4-6,8-9H,1,7H2,2-3H3

InChI Key

AYFHFULKIJBBET-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-(propan-2-yl)phenol with prop-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Substitution Reactions: Formation of substituted aromatic ethers.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols or alkanes.

Scientific Research Applications

4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.

    Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug development.

    Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference
4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene C₁₀H₁₁BrO Br (4), allyloxy (1), isopropyl (2) Predicted bp: 277.8°C; density: 1.305 g/cm³
4-Bromo-1-isopropyl-2-methoxybenzene C₁₀H₁₃BrO Br (4), methoxy (2), isopropyl (1) MW: 229.11; CAS: 1369775-86-9
4-Benzyloxy-2-bromo-1-methoxybenzene C₁₄H₁₃BrO₂ Br (2), benzyloxy (4), methoxy (1) Synthesized via acetyl protection
4-(2-Bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene C₁₀H₉BrF Br (2-propenyl), F (1), CH₃ (2) CAS: 842140-42-5; 97% purity
4-Bromo-2-fluoro-1-(2-propyn-1-yloxy)benzene C₉H₆BrFO Br (4), F (2), propargyloxy (1) MW: 229.05; CAS: 888946-34-7

Key Observations :

Substituent Electronic Effects :

  • The allyloxy group in the target compound introduces electron-withdrawing conjugation effects, altering EAS reactivity compared to methoxy (electron-donating) or benzyloxy (moderately electron-donating) groups .
  • Bromine at position 4 directs further substitution to positions 2 and 6, while fluoro (in C₉H₆BrFO) exerts stronger ortho/para-directing effects .

Steric Effects :

  • The isopropyl group in the target compound creates steric hindrance, reducing reactivity at adjacent positions. This contrasts with smaller substituents like methyl or fluoro .

Synthetic Pathways :

  • Bromination using N-bromosuccinimide (NBS) is common for introducing bromine in similar compounds (e.g., 4-Benzyloxy-2-bromo-1-methoxybenzene) .
  • Allyloxy groups are typically introduced via nucleophilic substitution under anhydrous conditions .

Physicochemical Properties

Table 2: Physical Properties Comparison

Compound Boiling Point (°C) Density (g/cm³) Molecular Weight
4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene 277.8±25.0 1.305 227.1
4-Bromo-1-isopropyl-2-methoxybenzene N/A N/A 229.11
4-(2-Bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene N/A N/A 227.09
  • The target compound’s higher boiling point compared to non-allylated analogues (e.g., 4-Bromo-1-isopropyl-2-methoxybenzene) reflects increased molecular weight and polarity from the allyloxy group.

Biological Activity

4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure:

  • IUPAC Name: 4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene
  • Molecular Formula: C13H17BrO
  • Molecular Weight: 285.18 g/mol
  • CAS Number: Not available in the provided sources.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC13H17BrO
Molecular Weight285.18 g/mol
IUPAC Name4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene
SolubilitySoluble in organic solvents

Biological Activity

The biological activity of 4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene primarily revolves around its interactions with various biological targets, including enzymes and receptors.

The compound's mechanism of action involves:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation: The bromine atom and alkoxy group facilitate interactions with cellular receptors, influencing signal transduction pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, compounds with structural similarities have been evaluated for their cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzeneMCF7 (Breast)TBD
4-Bromo-N-(3,4-dihydroxybenzylidene)HEPG2 (Liver)1.18
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazolPC3 (Prostate)0.67

Note: The IC50 values for 4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene are yet to be determined (TBD).

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that compounds with similar structures exhibit varied absorption rates and metabolic pathways.

Table 3: Pharmacokinetic Profile

ParameterValue
AbsorptionModerate
MetabolismLiver (CYP450 enzymes)
Elimination Half-LifeTBD

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